N-(2-sulfamoylethyl)benzamide is a chemical compound classified under the category of sulfamoylbenzamides, which are derivatives of sulfonamides. This compound features a benzamide structure with a sulfamoylethyl substituent, indicating its potential utility in medicinal chemistry and biological applications. The compound is of interest due to its pharmacological properties, particularly its interaction with specific molecular targets in biological systems.
The synthesis and characterization of N-(2-sulfamoylethyl)benzamide have been documented in various scientific studies, highlighting its potential as a selective inhibitor for specific enzymes, particularly human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases) . Additionally, its structural and functional attributes have been explored through various synthetic methodologies .
N-(2-sulfamoylethyl)benzamide can be classified as:
The synthesis of N-(2-sulfamoylethyl)benzamide typically involves multi-step chemical reactions, starting from commercially available precursors. Common methods include:
The synthesis often requires careful control of temperature and reaction times to optimize yield and purity. Solvents like dichloromethane or dimethylformamide are commonly used during the coupling reactions to facilitate solubility and reactivity .
N-(2-sulfamoylethyl)benzamide possesses a distinct molecular structure characterized by:
N-(2-sulfamoylethyl)benzamide can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions, affecting product yield and selectivity.
The mechanism of action for N-(2-sulfamoylethyl)benzamide involves its interaction with specific targets within cellular systems. Preliminary studies suggest that it may modulate signaling pathways by inhibiting certain enzymes associated with nucleotide metabolism, particularly h-NTPDases. These interactions can lead to alterations in cellular functions such as apoptosis and proliferation .
Relevant analytical data include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the identity and purity of synthesized compounds .
N-(2-sulfamoylethyl)benzamide has several scientific applications:
The synthesis employs sequential nucleophilic acylations and sulfonylation reactions, enabling high flexibility in derivatization. A representative four-step route achieves the core scaffold in 68-85% overall yield:
Table 1: Optimization of Core Assembly Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenge |
---|---|---|---|---|
Amide bond formation | Et₃N, CH₂Cl₂, 0°C | 92 | >95 | Over-reduction side products |
Sulfamoylation | ClSO₃H, 0-5°C, pH control | 78 | 90 | Exotherm management |
N-Alkylation | R-X, K₂CO₃, CH₃CN, 60°C | 85 | 98 | Regioselectivity (N vs. O-alkylation) |
Critical challenges include regioselectivity during N-alkylation (avoiding O-alkylation) and purification of polar intermediates. Microwave-assisted synthesis (100°C, 30 min) improves N-alkylation efficiency by reducing reaction times 4-fold while maintaining 82-88% yields [2].
Halogen introduction—particularly fluorine and chlorine—augments antibacterial potency by enhancing target binding and membrane penetration. Systematic SAR studies reveal:
Table 2: Bioactivity of Halogenated Derivatives
Derivative | XLogP | MIC vs. P. aeruginosa (µM) | Metabolic Stability (t₁/₂, min) | Key Target |
---|---|---|---|---|
N-[2-(N-Benzylsulfamoyl)ethyl]benzamide | 1.2 | 50 | 45 | Dihydropteroate synthase |
N-[2-[N-(4-Fluorobenzyl)sulfamoyl]ethyl]benzamide | 1.8 | 12.5 | 82 | Carbonic anhydrase |
3-(Trifluoromethyl)-N-(2-sulfamoylethyl)benzamide | 2.1 | 18.3 | 110 | Serine/threonine kinase (Stk1) |
Fluorine’s electronegativity strengthens hydrogen bonding with Thr⁵⁹ in Pseudomonas MurB enzyme, while chlorine’s hydrophobic bulk disrupts membrane integrity in Gram-positive bacteria [5] [8].
Cyclization minimizes oxidative metabolism of the ethyl spacer and amide bond. Key strategies include:
Cyclized derivatives demonstrate 2.3-fold longer half-lives in hepatic microsomes compared to acyclic analogs by:
Table 3: Metabolic Stability of Cyclized Systems
Cyclization Type | Representative Structure | Microsomal t₁/₂ (min) | Biofilm Inhibition (%) | Rotatable Bonds |
---|---|---|---|---|
Linear scaffold | N-(2-Sulfamoylethyl)benzamide | 45 ± 3 | 12 ± 2 | 8 |
Pyrimidine hybrid | 2-((5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | 104 ± 8 | 89 ± 4 | 4 |
Benzothiazole derivative | (E)-N-(2-(Benzo[d]thiazol-6-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)acrylamide | 220 ± 12 | 95 ± 3 | 5 |
Amide bond replacements balance membrane permeability and solubility while resisting enzymatic cleavage:
Table 4: Pharmacokinetic Impact of Amide Bioisosteres
Bioisostere | ClogP | H-Bond Acceptors | Solubility (µg/mL) | Oral Bioavailability (%) |
---|---|---|---|---|
Amide (reference) | 1.2 | 3 | 85 | 28 |
Sulfonamide | 0.9 | 4 | 210 | 42 |
Acrylamide | 1.8 | 3 | 135 | 65 |
1,2,3-Triazole | 1.5 | 5 | 320 | 58 |
Notably, sulfonamides lower hepatic clearance by 60% due to reduced CYP2C9 affinity, while acrylamides extend half-life via slowed esterase hydrolysis [5] [6].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0